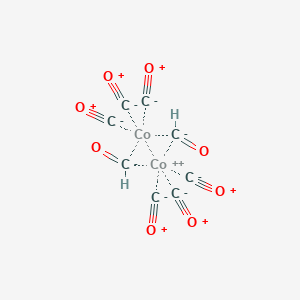

Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) is a compound with the molecular formula C8Co2O8 . It is also known by other names such as Cobalt carbonyl, Cobalt octacarbonyl, Cobalt tetracarbonyl dimer, Dicobalt carbonyl, Dicobalt octacarbonyl, Di-mu-carbonylhexacarbonyldicobalt, and Octacarbonyldicobalt .

Synthesis Analysis

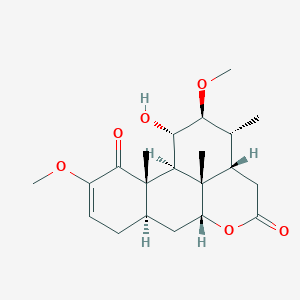

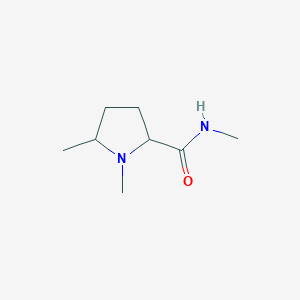

The synthesis of Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) involves the preparation of cobalt and rhodium carbonyls by reductive carbonylation with pentacarbonyliron .Molecular Structure Analysis

The molecular structure of Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) is represented by the InChI string:InChI=1S/2CHO.6CO.2Co/c8*1-2;;/h2*1H;;;;;;;;/q2*-1;;;;;;;;+2 . The Canonical SMILES representation is [CH-]=O. [CH-]=O. [C-]# [O+]. [C-]# [O+]. [C-]# [O+]. [C-]# [O+]. [C-]# [O+]. [C-]# [O+]. [Co]. [Co+2] . Physical And Chemical Properties Analysis

The molecular weight of Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) is 343.96 g/mol . It has a complexity of 157 and a topological polar surface area of 40.1 Ų . The compound is not a hydrogen bond donor but is a hydrogen bond acceptor .Scientific Research Applications

Co-Co has a wide range of applications in scientific research. It has been used in biochemistry to study the structure and function of proteins, and has also been used in medicine to study the effects of drugs on the body. In engineering, Co-Co has been used to study the properties of materials, and to develop new materials for applications such as solar cells.

Mechanism of Action

Target of Action

The primary targets of carbon monoxide (CO) are heme-containing proteins such as cytochrome-c oxidase, cytochrome P450, and tryptophan dioxygenase . CO, though chemically inert, acts as a heme iron ligand . The binding affinity of carbon monoxide for hemoglobin is more than 200 times greater than that of oxygen for hemoglobin . Cobalt, on the other hand, has been shown to be involved in the catalytic efficiency of electrochemical carbon monoxide reduction to methanol .

Mode of Action

CO is continuously produced in mammals. The intracellular levels of CO can increase under stressful conditions following induction of HO-1 (heme oxygnase-1), a ubiquitous enzyme responsible for the catabolism of heme . Cobalt phthalocyanine, from the low-spin state (S=1/2) to the high-spin state (S=3/2), induced by molecular conformation change, is responsible for the greatly enhanced CO reduction reaction .

Biochemical Pathways

CO has a diverse array of physiological functions in plants. In response to environmental stress and under specific developmental conditions, endogenous CO production is induced . The biosynthesis, biodistribution, and physiological consequences of carbon monoxide (CO) in humans are intimately linked to the utilization of the heme molecule in vital cellular processes .

Pharmacokinetics

The main function of CO in humans is based on its role in vitamin B12 (cobalamin), the biological reservoir of CO .

Result of Action

CO has been shown to impact the regulation of multiple signaling pathways leading to altered cellular functions . It performs a crucial role in plant growth and development, beginning with germination and ending in the senescence of organs . The anti-inflammatory properties of CO and CO-releasing molecules (CO-RMs) have been demonstrated in a multitude of animal models of inflammation .

Action Environment

Environmental factors such as atmospheric CO2, temperature, precipitation, and radiation can affect the resource availability and carbon allocation . Accumulation of Co in agriculture and humans, due to natural and anthropogenic factors, represents a global problem affecting water quality and human and animal health .

Advantages and Limitations for Lab Experiments

The use of Co-Co in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and is relatively stable in a wide range of temperatures and pH levels. It can also be used in a variety of different experiments, and is relatively easy to work with. However, it is important to note that Co-Co is toxic in large doses, and should be handled with caution.

Future Directions

The use of Co-Co in scientific research is expected to continue to grow in the future. It is likely to be used in a wide range of experiments, including those related to biochemistry, medicine, and engineering. It may also be used in the development of new materials, such as those used in solar cells. Additionally, Co-Co may be used to study the effects of drugs on the body, and to develop new drugs for medical treatments. Finally, Co-Co may be used to study the structure and function of proteins, and to develop new drugs and therapies for diseases.

Synthesis Methods

Co-Co is synthesized through a process known as carbonylation. This process involves the reaction of cobalt with carbon monoxide in the presence of a Lewis acid catalyst. This reaction typically takes place at temperatures of between 100-200°C, and yields a product containing a cobalt-carbon bond. The product is then purified and isolated in a crystalline form.

Safety and Hazards

properties

IUPAC Name |

carbon monoxide;cobalt;cobalt(2+);methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHO.6CO.2Co/c8*1-2;;/h2*1H;;;;;;;;/q2*-1;;;;;;;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCQGSQPWPGFIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Co2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10210-68-1 |

Source

|

| Record name | Cobalt, di-.mu.-carbonylhexacarbonyldi-, (Co-Co) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)

![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)

![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)

![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)

![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)